2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol often involves reactions between various hydrazinecarboxylates and aminopropylimidazol, leading to novel compounds with imidazolyl groups. For instance, Ünver et al. (2009) described the synthesis of novel compounds through reactions of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, offering insights into the synthetic pathways that could be relevant for synthesizing 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol derivatives (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol has been characterized by various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies provide detailed insights into the structural aspects of the imidazole ring and its integration into complex molecules. For example, Shang et al. (2009) explored the crystal structure of a related compound, highlighting the envelope conformation of the imidazole ring and its interactions within the crystal lattice (Shang, Ren, Wang, Lu, & Yang, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol derivatives are of considerable interest. The imidazole ring in these compounds participates in various chemical reactions, including nucleophilic substitutions and the formation of coordination polymers. Patra and Goldberg (2013) demonstrated the synthesis of a coordination polymer involving an imidazole-derived ligand, suggesting potential reactivity pathways for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol (Patra & Goldberg, 2013).
Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : “2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol” serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Biochemistry
- Field : Biochemistry
- Application : The compound finds applications in biochemistry . It serves as a valuable substrate for the synthesis of diverse compounds .
Antitumor Agent
- Field : Biomedical Research
- Application : The compound has shown potential as an antitumor agent .
- Results : The most promising results were obtained for complex 1 towards the HeLa cell line (IC50 = 2.13 M) without a toxic effect against fibroblasts BALB/3T3 (IC50 = 135.30 M), which pointed towards its selectivity as a potential antitumor agent .
Antihypertensive Agent
- Field : Pharmacology
- Application : Imidazole derivatives are used in the treatment of hypertension . Examples include debrisoquine, guanethidine, guanabenz, and guanadrel .
- Results : These compounds have been established as effective antihypertensive agents .
Treatment of Heartburn and Peptic Ulcers
- Field : Gastroenterology
- Application : Imidazole derivatives such as cimetidine and famotidine are used in the treatment of heartburn and peptic ulcers .
- Results : These compounds have been found to be effective in treating these conditions .
Antifungal and Antimicrobial Agent
- Field : Microbiology
- Application : Imidazole derivatives have a broad spectrum of biological activities, including antifungal and antimicrobial properties .
- Results : These compounds have been found to be effective in inhibiting the growth of various fungi and microbes .
Antiviral Agent
- Field : Virology
- Application : Imidazole derivatives such as enviroxime have shown antiviral properties .
- Results : These compounds have been found to be effective in inhibiting the replication of certain viruses .
Anti-inflammatory Agent
- Field : Pharmacology
- Application : Some imidazole derivatives show anti-inflammatory properties .
- Results : These compounds have been found to be effective in reducing inflammation in various conditions .
Antidiabetic Agent
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWBCYJZWQKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420607 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol | |
CAS RN |
53440-31-6 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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